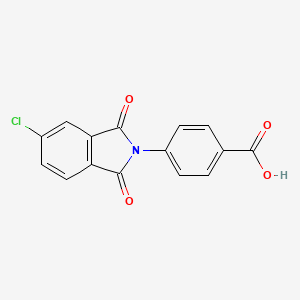
4,6-diethoxy-N-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-diethoxy-N-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazin-2-amine is a chemical compound that belongs to the triazine family. It has been synthesized for various scientific research applications due to its unique properties.
Mécanisme D'action
The mechanism of action of 4,6-diethoxy-N-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazin-2-amine is not fully understood. However, it is believed to inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death. The compound may also disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells and bacteria. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4,6-diethoxy-N-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazin-2-amine in lab experiments is its unique chemical structure, which allows for the exploration of its potential as an antitumor agent and antibacterial and antifungal agent. However, one of the limitations of using the compound is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
For the research of 4,6-diethoxy-N-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazin-2-amine include exploring its potential as a drug candidate for the treatment of cancer and infectious diseases. The compound's mechanism of action should be further elucidated through in vitro and in vivo studies. Further research should also be conducted to determine the compound's toxicity and pharmacokinetic properties, which are important factors in drug development.
Méthodes De Synthèse
The synthesis of 4,6-diethoxy-N-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazin-2-amine involves the reaction of 2-amino-4,6-diethoxy-1,3,5-triazine with 4-phenyl-2-thiocyanatoacetamide in the presence of a base. The reaction leads to the formation of the thiazole ring, which is a key structural feature of the compound.
Applications De Recherche Scientifique
4,6-diethoxy-N-(4-phenyl-1,3-thiazol-2-yl)-1,3,5-triazin-2-amine has been used in various scientific research applications, including medicinal chemistry, drug discovery, and biochemistry. The compound has shown potential as an antitumor agent, and it has also been studied for its antibacterial and antifungal properties.
Propriétés
IUPAC Name |
N-(4,6-diethoxy-1,3,5-triazin-2-yl)-4-phenyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-3-22-14-18-13(19-15(21-14)23-4-2)20-16-17-12(10-24-16)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3,(H,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSQPOINGIQRTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=N1)NC2=NC(=CS2)C3=CC=CC=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(cyclopentylacetyl)amino]-N-methylbenzamide](/img/structure/B5699617.png)
![1-[(2-bromo-4-methylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5699627.png)
![2-(4-tert-butylphenyl)-6-methyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5699638.png)
![[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B5699651.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5699654.png)

![4-(dimethylamino)benzaldehyde [3-allyl-5-(4-bromobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5699668.png)
![N-[4-(1-pyrrolidinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5699676.png)

![2-[2-(acetyloxy)-5-methylphenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5699707.png)
![2-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5699709.png)

![methyl (4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5699717.png)